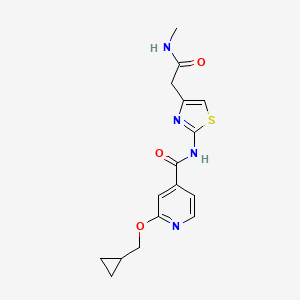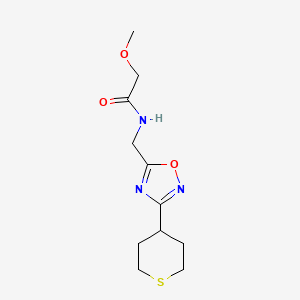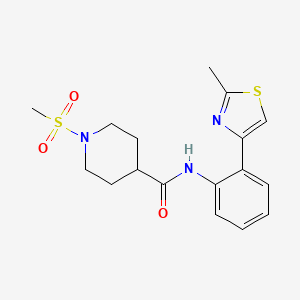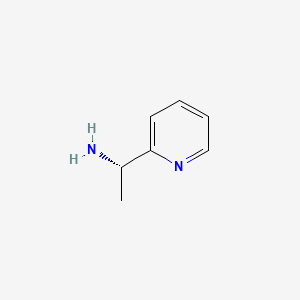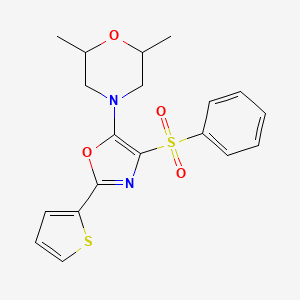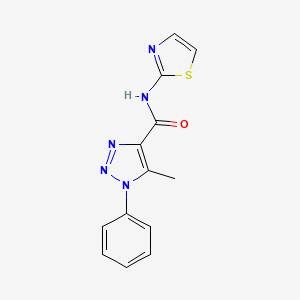![molecular formula C11H9Cl2N5O3 B2710919 5-{[1,2,4]Triazolo[4,3-a]pyrazin-8-yloxy}pyridine-3-carboxylic acid dihydrochloride CAS No. 1421604-47-8](/img/structure/B2710919.png)
5-{[1,2,4]Triazolo[4,3-a]pyrazin-8-yloxy}pyridine-3-carboxylic acid dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5-{[1,2,4]Triazolo[4,3-a]pyrazin-8-yloxy}pyridine-3-carboxylic acid dihydrochloride” is a chemical compound with the CAS Number: 1421604-47-8 . It has a molecular weight of 330.13 . The IUPAC name for this compound is 5-([1,2,4]triazolo[4,3-a]pyrazin-8-yloxy)nicotinic acid dihydrochloride .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H7N5O3.2ClH/c17-11(18)7-3-8(5-12-4-7)19-10-9-15-14-6-16(9)2-1-13-10;;/h1-6H,(H,17,18);2*1H . This code provides a unique representation of the compound’s molecular structure.科学的研究の応用
Synthesis and Antibacterial Activity
Research has shown that derivatives related to the chemical structure of interest have been synthesized and evaluated for their antibacterial and antifungal activities. For instance, Hassan (2013) synthesized a series of compounds, including those bearing [1,2,4]triazolo and pyrazine moieties, and assessed their antimicrobial activity against various organisms such as E. coli, P. aeruginosa, S. aureus, and C. albicans. The study found that some compounds exhibited significant antimicrobial properties, highlighting the potential of such chemical structures in developing new antimicrobial agents (Hassan, 2013).
Heterocyclic Chemistry and Reactions
In heterocyclic chemistry, the compound's related structures have been involved in cyclocondensation reactions to produce novel heterocyclic systems. Kolos et al. (2011) explored the reactions of 3-aroylacrylates with α-aminoazoles, leading to the synthesis of dihydro derivatives of pyrazolo[3,4-b]pyridine and [1,2,4]triazolo[1,5-a]pyrimidinecarboxylates, showcasing the compound's versatility in synthesizing complex heterocyclic structures (Kolos, Kovalenko, & Borovskoy, 2011).
Antitumor and Antimicrobial Activities
The compound's analogs have also been investigated for their antitumor and antimicrobial activities. Riyadh (2011) synthesized N-arylpyrazole-containing enaminones and explored their reactions with various compounds, resulting in the formation of [1,2,4]triazolo[4,3-a]pyrimidines among others. These compounds were evaluated for their cytotoxic effects against human breast and liver carcinoma cell lines, indicating potential antitumor and antimicrobial applications (Riyadh, 2011).
Luminescent ReI(CO)3Cl Complexes Synthesis
Das and Panda (2006) reported the synthesis of luminescent ReI(CO)3Cl complexes incorporating triazolopyridine, demonstrating the application of related structures in creating luminescent materials. This research opens avenues for using such compounds in developing new materials with potential applications in optical devices and sensors (Das & Panda, 2006).
将来の方向性
The future directions for this compound could involve further exploration of its synthesis, characterization, and potential applications. Given the interest in similar compounds for their antimicrobial , anticancer , and other biological activities , this compound could also be of interest in medicinal chemistry and drug discovery research.
特性
IUPAC Name |
5-([1,2,4]triazolo[4,3-a]pyrazin-8-yloxy)pyridine-3-carboxylic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N5O3.2ClH/c17-11(18)7-3-8(5-12-4-7)19-10-9-15-14-6-16(9)2-1-13-10;;/h1-6H,(H,17,18);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLWAMDZZAMCFRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=NN=C2C(=N1)OC3=CN=CC(=C3)C(=O)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{[1,2,4]Triazolo[4,3-a]pyrazin-8-yloxy}pyridine-3-carboxylic acid dihydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

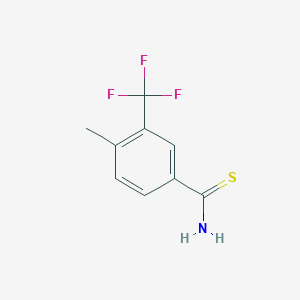
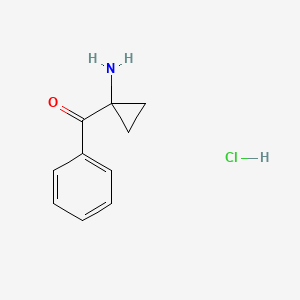
![6-Bromo-2-{2-[3-(trifluoromethyl)phenyl]ethenyl}quinoline-4-carboxylic acid](/img/structure/B2710839.png)
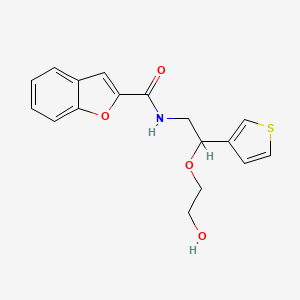
![3,7,9-trimethyl-1-(2-(piperidin-1-yl)ethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2710842.png)
![3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B2710845.png)
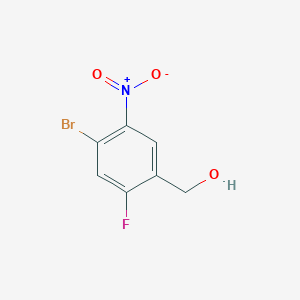
![2-[[4-Chloro-1-(diaminomethylideneamino)isoquinolin-7-yl]sulfonylamino]-2-methylpropanoic acid;dihydrate](/img/structure/B2710847.png)
